N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide features a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a 1,2-dihydropyridin-2-one core. The pyridinone ring is substituted with a 3,4-dimethoxybenzenesulfonyl group at position 3 and methyl groups at positions 4 and 4. While direct pharmacological data for this compound are absent in the provided evidence, analogs with related scaffolds demonstrate anti-inflammatory, antimicrobial, and anti-diabetic activities .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O8S/c1-15-11-16(2)27(14-23(28)26-17-5-7-20-22(12-17)35-10-9-34-20)25(29)24(15)36(30,31)18-6-8-19(32-3)21(13-18)33-4/h5-8,11-13H,9-10,14H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQLGVPIYRRNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, including the formation of the benzodioxin and pyridine rings, followed by the introduction of the sulfonyl and acetamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject in organic synthesis and materials science.
Biology: Researchers investigate its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It may be used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocyclic Variations
The compound’s structural uniqueness lies in its combination of benzodioxin, dihydropyridinone, and dimethoxybenzenesulfonyl groups. Key comparisons with similar compounds include:
| Compound Name / ID | Core Structure | Key Substituents | Biological Activity (IC50/MIC) | Reference |
|---|---|---|---|---|
| Target Compound | 1,2-Dihydropyridinone + benzodioxin | 3-(3,4-dimethoxybenzenesulfonyl), 4,6-dimethyl | Not reported | — |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-chlorophenylsulfonyl)amino]-N-phenylacetamides (7a-l) | Benzodioxin + sulfonamide + acetamide | 4-chlorophenylsulfonyl, substituted phenyl | α-Glucosidase inhibition (IC50: 81–86 μM) | |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | Benzodioxin + acetic acid | None | Anti-inflammatory (comparable to ibuprofen) | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | Thieno[3,2-d]pyrimidine + benzodioxin | 3-(2-methoxyphenyl), thienopyrimidine | Not reported (structural analog) | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | Sulfonamide + acetamide | 4-chlorophenyl, 3,5-dimethylphenyl | Antimicrobial (low hemolytic activity) |
Key Structural and Functional Differences
- Core Heterocycles: The target compound’s dihydropyridinone core differs from thieno-pyrimidine () or pyrimidine-based analogs (). Dihydropyridinones are known for conformational flexibility, which may enhance binding to enzymatic targets compared to rigid thieno-pyrimidine systems . Benzodioxin-containing analogs (e.g., ) lack the sulfonyl and pyridinone groups but exhibit anti-inflammatory activity, suggesting the benzodioxin moiety itself contributes to bioactivity .
- Substituent Effects: The 3,4-dimethoxybenzenesulfonyl group in the target compound contrasts with 4-chlorophenylsulfonyl () or unsubstituted phenylsulfonyl groups. Methoxy substituents enhance lipophilicity and may influence metabolic stability compared to electron-withdrawing chloro groups .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity based on recent research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C27H25N3O4S2 |
| Molecular Weight | 519.6351 g/mol |
| CAS Number | 379249-41-9 |
Antifungal Activity
Recent studies have indicated that derivatives of compounds similar to N-(2,3-dihydro-1,4-benzodioxin) exhibit significant antifungal properties. For example, N-sulfonyl derivatives have shown activity against various fungal species such as Aspergillus and Penicillium spp., with some derivatives achieving moderate to high efficacy (35%–91% yield) in antifungal assays .
Antibacterial Properties
The compound's structure suggests potential antibacterial activity. In vitro studies have demonstrated that related compounds exhibit effective inhibition of bacterial growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in the biosynthesis of essential cellular components in fungi and bacteria.
- Membrane Disruption : It may affect the integrity of microbial cell membranes, leading to cell lysis.
- Signal Transduction Interference : The compound could interfere with signaling pathways critical for microbial growth and reproduction.
Study 1: Antifungal Efficacy
In a controlled laboratory setting, a series of tests were conducted to evaluate the antifungal efficacy of similar benzodioxin derivatives. The study found that certain modifications to the benzodioxin structure significantly enhanced antifungal potency against Botrytis cinerea, a common plant pathogen .
Study 2: ADMET Profiling
A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis revealed that several derivatives of the compound exhibited favorable profiles with low toxicity levels and good bioavailability. This suggests potential for development into therapeutic agents .
Q & A
Q. What are the optimized synthetic routes for this compound?
The synthesis involves sequential sulfonylation and alkylation/arylation steps:
- Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (pH 9–10, aqueous Na₂CO₃) to form the sulfonamide intermediate .
- Step 2 : Substitute the N-position using 2-bromoacetamide derivatives in DMF with LiH as a catalyst. Reaction monitoring via TLC ensures completion .
- Key parameters : Dynamic pH control (9–10), solvent polarity (DMF), and catalytic LiH improve yields (typically 70–85%) .
Q. How is structural characterization performed for this compound?
- Spectroscopic techniques :
- IR spectroscopy identifies functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- ¹H NMR confirms substitution patterns (e.g., dihydrobenzodioxin protons at δ 4.2–4.3 ppm, dimethylpyridinone protons at δ 2.1–2.3 ppm) .
Advanced Research Questions
Q. What methodologies evaluate its enzyme inhibitory activity?
- α-Glucosidase inhibition assays :
- Protocol : Incubate compound with enzyme (e.g., Saccharomyces cerevisiae α-glucosidase) and substrate (p-nitrophenyl glucopyranoside). Measure absorbance at 405 nm to calculate IC₅₀ .
- Data : Derivatives show IC₅₀ values from 81.12 ± 0.13 μM (moderate) to >100 μM (weak), compared to acarbose (37.38 ± 0.12 μM) .
Q. How do structural modifications influence biological activity?
- Substituent effects :
- Electron-withdrawing groups (e.g., nitro, cyano) on the phenylacetamide moiety reduce activity due to steric hindrance.
- Methoxy groups on the benzenesulfonyl unit enhance lipoxygenase inhibition (IC₅₀ ~20 μM) by improving hydrophobic interactions .
Q. What computational approaches study its binding mechanisms?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., α-glucosidase catalytic pocket). The sulfonyl group forms hydrogen bonds with Arg439, while the benzodioxin ring engages in π-π stacking with Phe157 .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Contradictions & Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
